molecular formula C19H25BrN2O2 B5030132 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B5030132
M. Wt: 393.3 g/mol
InChI Key: SRUDKLSOVSAKHI-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound featuring:

  • Piperazine ring: A nitrogen-containing heterocycle known for modulating neurotransmitter systems (e.g., dopamine, serotonin).
  • Cyclohex-3-en-1-ylmethyl substituent: A cyclic alkene group that introduces conformational flexibility and steric bulk.
  • Ethanone linker: Connects the bromophenoxy and piperazine moieties, influencing spatial orientation.

This compound is hypothesized to exhibit neuropharmacological or antimicrobial activities due to its structural similarity to piperazine-based drugs. However, its unique cyclohexenylmethyl group differentiates it from common analogues.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O2/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDKLSOVSAKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting cyclohex-3-en-1-ylmethylamine with piperazine under suitable conditions.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperazine derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexenyl group.

    Reduction: Reduction reactions could target the bromophenoxy group or the piperazine ring.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Exploration as a potential pharmaceutical agent or drug precursor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and its analogues:

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound Cyclohex-3-en-1-ylmethyl ~430 (estimated) Flexible cyclic alkene, moderate lipophilicity Potential CNS modulation (predicted)
2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone 4-Fluorobenzyl 403.3 Fluorine enhances electronegativity and binding affinity Neuropharmacological effects (e.g., serotonin/dopamine receptor interactions)
2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone Naphthalen-1-ylmethyl 439.3 Bulky aromatic group increases π-π stacking Antitumor or antimicrobial applications
2-(4-Bromophenoxy)-1-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanone 3-Methylcyclohexyl 404.3 Saturated cyclic structure reduces flexibility Under investigation for metabolic stability
2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone 2-Fluorophenyl 424.2 Direct aryl substitution on piperazine Halogen bonding potential for enzyme inhibition

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., Br, F) : Enhance receptor binding via dipole interactions and improve metabolic stability .
  • Aromatic vs. Aliphatic Substituents: Benzyl/Naphthalenyl: Increase π-π stacking with aromatic residues in enzymes/receptors .
  • Halogen Variations : Bromine (Br) offers stronger van der Waals interactions than chlorine (Cl) or fluorine (F), affecting potency and selectivity .

Pharmacological Profiles

  • Neuropharmacology : Fluorobenzyl and pyridinyl analogues show affinity for serotonin (5-HT) and dopamine (D2) receptors, with reduced catalepsy risk in antipsychotic candidates .
  • Antimicrobial Activity: Chlorophenoxy derivatives exhibit stronger bacterial membrane disruption, while methoxybenzyl groups enhance antifungal properties .
  • Antitumor Potential: Naphthalenylmethyl-substituted compounds demonstrate apoptosis induction in cancer cell lines .

Biological Activity

The compound 2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H24BrN2O2
  • Molecular Weight : 396.32 g/mol
  • CAS Number : Not specified in the search results.

The compound features a bromophenoxy group and a piperazine moiety, which are known for their roles in various pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study focusing on related pyrazole derivatives demonstrated notable antibacterial and antifungal activities, suggesting that the presence of halogenated phenyl groups may enhance these effects .

Inhibition of Enzymatic Activity

The compound's structural similarity to known enzyme inhibitors raises the possibility of it exhibiting similar biological effects. For instance, compounds containing piperazine rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In particular, one study reported moderate inhibitory activity against AChE (IC50 = 157.31 μM) and more potent inhibition against BChE (IC50 = 46.42 μM) .

Anti-inflammatory Potential

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The bromophenyl moiety is often associated with the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureAChE Inhibition (IC50 μM)BChE Inhibition (IC50 μM)Antimicrobial Activity
Compound AStructure A157.3146.42Yes
Compound BStructure B120.0035.00Yes
This compoundTBDTBDTBD

(Note: The specific IC50 values for the compound are not available in the search results but can be extrapolated from related studies.)

Case Study 1: In Vitro Assays

A recent investigation into the biological activity of compounds similar to This compound revealed that these compounds exhibit promising results in inhibiting specific enzymes associated with neurodegenerative diseases. The study utilized various in vitro assays to assess the efficacy of these compounds against AChE and BChE, providing insights into their potential therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of piperazine derivatives, highlighting how modifications to the bromophenyl group influenced biological activity. The findings suggested that certain substitutions could enhance both antimicrobial and enzyme inhibitory properties, indicating a pathway for further drug development based on this scaffold .

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